3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid

Lipophilicity Druglikeness Permeability

3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (1094298-96-0) features a 3-cyanophenoxy substituent that delivers a balanced logP of 2.206—ideal for lead optimization between polar 2-furoic acid (logP ~0.64) and higher-logP analogs. Its elevated melting point (177-179°C vs. 145-147°C for the 5-substituted isomer) confirms superior crystal lattice energy for long-term solid-state stability. Choose this specific regioisomer for reproducible formulation performance and controlled membrane permeability. Research quantities in stock.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
CAS No. 1094298-96-0
Cat. No. B1521587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid
CAS1094298-96-0
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC2=C(OC=C2)C(=O)O)C#N
InChIInChI=1S/C13H9NO4/c14-7-9-2-1-3-11(6-9)18-8-10-4-5-17-12(10)13(15)16/h1-6H,8H2,(H,15,16)
InChIKeyVDDBJFOSFGMLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (CAS 1094298-96-0): Chemical Properties and Procurement Profile


3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid (CAS 1094298-96-0) is a furan-2-carboxylic acid derivative distinguished by a 3-cyanophenoxy substituent at the 3-position of the furan ring [1]. It has a molecular formula of C13H9NO4 and a molecular weight of 243.21 g/mol . The compound is characterized by a melting point of 177-179°C and a calculated logP of 2.206, indicating significant lipophilicity [1]. This compound is commercially available for research purposes from several suppliers, with a typical purity specification of 95% .

Why Simple Furan-2-carboxylic Acid Substitution is Inadequate for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid Research


Generic substitution of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid with other furan-2-carboxylic acid derivatives is not scientifically valid due to significant differences in key physicochemical properties. The introduction of the 3-cyanophenoxymethyl group drastically alters lipophilicity (logP) and thermal behavior (melting point) compared to the parent 2-furoic acid [1][2]. These changes directly impact solubility, membrane permeability, and formulation stability, which are critical for any application involving biological systems or material science . Even among close positional isomers, such as the 5-substituted analogs, quantifiable variations in logP and melting point demonstrate that the precise substitution pattern dictates the compound's behavior, making direct replacement without experimental validation a high-risk approach [3][4].

Quantified Differentiation: 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid vs. Key Analogs


Lipophilicity (logP) Differentiation: 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid vs. Parent 2-Furoic Acid

The target compound exhibits a logP of 2.206, which is significantly higher than that of the parent compound, 2-furoic acid (furan-2-carboxylic acid), which has a reported logP of approximately 0.64 [1]. This 1.57 logP unit increase corresponds to an over 37-fold increase in octanol-water partition coefficient, indicating a much higher preference for a lipophilic environment.

Lipophilicity Druglikeness Permeability

Thermal Stability Comparison: Melting Point Analysis of 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid

The target compound has a melting point of 177-179°C [1]. This is notably higher than the melting point of the parent 2-furoic acid (129-133°C) and its positional isomer 5-(2-cyanophenoxymethyl)furan-2-carboxylic acid (145-147°C) [2][3]. The higher melting point suggests stronger intermolecular forces in the solid state, likely due to the specific 3-substitution pattern, which can translate to improved stability during storage and processing.

Thermal Stability Formulation Solid-State

Lipophilicity Modulation via Substitution Position: 3- vs. 5-Substituted Cyanophenoxymethyl Furans

The position of the cyanophenoxymethyl substituent on the furan ring directly influences lipophilicity. The target 3-substituted compound has a logP of 2.206, which is notably lower than its 5-substituted regioisomer, 5-(2-cyanophenoxymethyl)furan-2-carboxylic acid, with a logP of 2.506 [1][2]. This quantifiable difference in logP (Δ = -0.30) indicates that the 3-substitution pattern results in a less lipophilic molecule compared to the 5-substituted analog.

Structure-Activity Relationship SAR Lipophilicity

Structural Differentiation: Impact of Phenoxy Linker vs. Direct Aryl Substitution

The target compound incorporates a flexible oxymethyl linker between the furan ring and the cyanophenyl group. This contrasts with analogs like 5-(4-Cyanophenyl)-2-furoic acid, which features a direct C-C bond between the furan and aryl rings, resulting in a more rigid and planar structure . While direct comparative bioactivity data is not available, this class-level distinction in molecular flexibility is a key design element for modulating target binding and physicochemical properties [1].

Molecular Flexibility Conformation Ligand Design

Optimal Application Scenarios for 3-(3-Cyanophenoxymethyl)furan-2-carboxylic acid Based on Differentiation Evidence


Scaffold for Medicinal Chemistry Programs Requiring Intermediate Lipophilicity

The target compound's logP of 2.206 positions it as a valuable intermediate in drug discovery, offering a balance between the low lipophilicity of 2-furoic acid (logP ~0.64) and higher lipophilicity of other substituted analogs (logP >2.5) [1]. This property profile is advantageous for optimizing lead compounds within a desirable lipophilicity range for oral bioavailability and reducing off-target promiscuity .

Development of Stable Formulations with Enhanced Solid-State Properties

The compound's high melting point of 177-179°C, which is significantly higher than related derivatives like 5-(2-cyanophenoxymethyl)furan-2-carboxylic acid (145-147°C), indicates robust crystal lattice energy [2]. This makes it a more suitable candidate for applications requiring long-term solid-state stability, such as the development of stable reference standards or the formulation of solid dosage forms in preclinical studies [3].

Precursor for Fine-Tuning Physicochemical Properties in Furan-Based Materials

The quantifiable differences in lipophilicity and thermal behavior between the 3-substituted target compound and its 5-substituted regioisomers provide a rational basis for selecting this specific building block in materials science [4]. For applications like the synthesis of novel furan-based polymers or metal-organic frameworks, the unique properties of this 3-substituted furan-2-carboxylic acid can be exploited to tailor material characteristics such as solubility and thermal transition temperatures .

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